4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It might also include the type of compound it is (for example, whether it’s an organic compound, a benzamide, a thiazole, etc.) .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions of the reaction (like temperature and pH), and the steps of the reaction .Molecular Structure Analysis
The molecular structure analysis involves understanding the 3D structure of the molecule. This can include the types of bonds (like single, double, or triple bonds), the bond angles, and the presence of any functional groups .Chemical Reactions Analysis
The chemical reactions analysis involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes (like addition, substitution, or elimination reactions), the products of these reactions, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It can also include its reactivity, stability, and any special characteristics like color or odor .Scientific Research Applications
Synthesis and Biological Activities : A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including derivatives similar in structure to 4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, exhibited significant anti-inflammatory and analgesic activities. The compounds were tested for cyclooxygenase-1/2 (COX-1/2) inhibition, demonstrating high selectivity and efficacy comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer Properties : In research focused on anticancer applications, Ravinaik et al. (2021) synthesized and evaluated a series of benzamides for their efficacy against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide against cell lines such as MCF-7, A549, Colo-205, and A2780. This suggests potential therapeutic applications of this compound derivatives in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activities : Another aspect of the compound's utility is demonstrated in its antimicrobial potential. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities. These studies provide insights into the compound's role in developing new antimicrobial agents, indicating its structural derivatives could be potent against various microorganisms (Bektaş et al., 2007).
Mechanism of Action
Target of Action
The compound could potentially interact with various proteins or enzymes in the body due to its complex structure. The thiazole ring, a core component of many biologically active compounds, might play a crucial role in binding to the target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For instance, the presence of the methoxy group might influence its absorption and distribution .
Safety and Hazards
Future Directions
The future directions for a compound could involve potential applications or areas of research. For a drug, this could include new diseases it could potentially treat, or new delivery methods. For a chemical compound, this could include new reactions it could be used in, or new materials it could help create .
Properties
IUPAC Name |
4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-4-6-17(13-14)21-23-15(2)19(26-21)11-12-22-20(24)16-7-9-18(25-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLLEYTKWSLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.